1-(Morpholin-4-YL)propane-1,2-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H11NO3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-morpholin-4-ylpropane-1,2-dione |
InChI |
InChI=1S/C7H11NO3/c1-6(9)7(10)8-2-4-11-5-3-8/h2-5H2,1H3 |
InChI Key |
VRXYJDXNVDLLSR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)N1CCOCC1 |
Canonical SMILES |
CC(=O)C(=O)N1CCOCC1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis of 1 Morpholin 4 Yl Propane 1,2 Dione
Strategic Retrosynthetic Disconnections of 1-(Morpholin-4-yl)propane-1,2-dione
Retrosynthetic analysis of this compound reveals several logical disconnections. The most prominent disconnection is at the amide bond, which simplifies the target molecule into morpholine (B109124) and a pyruvic acid derivative. This approach is based on the common and reliable method of amide synthesis via acylation of an amine.
A second disconnection can be envisioned at the carbon-carbon bond between the two carbonyl groups. However, this is a less common synthetic strategy for this class of compounds. Therefore, the primary retrosynthetic pathway focuses on the formation of the amide linkage as the key bond-forming step.
Established Synthetic Routes to this compound
The synthesis of this compound can be achieved through various established routes, primarily involving the coupling of a morpholine unit with a three-carbon α-dicarbonyl synthon.
Classical Multi-step Organic Synthesis Approaches
A conventional and widely applicable method for the synthesis of this compound involves a multi-step sequence. This typically begins with the preparation of a reactive derivative of pyruvic acid, followed by its reaction with morpholine.
One common approach is the conversion of pyruvic acid to pyruvoyl chloride. This is often achieved by treating pyruvic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting pyruvoyl chloride is a highly reactive acyl chloride that readily undergoes nucleophilic acyl substitution with morpholine. The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.
Alternatively, pyruvic acid can be activated using coupling agents commonly employed in peptide synthesis. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) can form an activated ester of pyruvic acid. This stable intermediate can then be isolated and subsequently reacted with morpholine to yield the desired α-keto amide.
One-Pot and Cascade Reactions for this compound Synthesis
While specific one-pot syntheses for this compound are not extensively documented, analogous cascade reactions for the synthesis of α-ketoamides suggest potential pathways. nih.gov For instance, a one-pot procedure could involve the in-situ generation of an activated pyruvic acid species followed by the immediate addition of morpholine.
A plausible cascade approach could start from a precursor like a terminal alkyne. A copper-catalyzed oxidative amidation-diketonization reaction of a suitable terminal alkyne could potentially lead to the formation of the α-ketoamide in a single pot. organic-chemistry.org This type of reaction often utilizes molecular oxygen as the oxidant. organic-chemistry.org
Mechanistic Investigations of Key Synthetic Steps
The key synthetic step in the classical approach is the nucleophilic acyl substitution reaction between an activated pyruvic acid derivative and morpholine. Morpholine, a secondary amine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of the activated pyruvic acid. wikipedia.org
In the case of pyruvoyl chloride, the reaction proceeds through a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom of morpholine attacks the carbonyl carbon of the acid chloride. This is followed by the collapse of the tetrahedral intermediate and the expulsion of the chloride leaving group, resulting in the formation of the amide bond. The presence of a base is crucial to deprotonate the resulting morpholinium ion, driving the reaction to completion.
When using coupling agents like DCC, the mechanism involves the formation of a highly reactive O-acylisourea intermediate from pyruvic acid. Morpholine then attacks this intermediate, leading to the formation of the product and dicyclohexylurea as a byproduct.
Advanced Catalytic Systems in the Synthesis of this compound
Modern synthetic chemistry often employs catalytic systems to enhance efficiency, selectivity, and sustainability.
Transition Metal-Catalyzed Methodologies
While specific transition metal-catalyzed syntheses for this compound are not prominently reported, related methodologies for α-ketoamide synthesis suggest potential applications. For example, palladium or copper-catalyzed carbonylation reactions of suitable precursors could be explored.
A hypothetical route could involve the palladium-catalyzed carbonylation of a morpholine-containing substrate in the presence of a suitable coupling partner. Furthermore, copper-catalyzed oxidative amidation reactions of terminal alkynes with morpholine represent a promising avenue for the direct synthesis of such compounds under mild conditions. organic-chemistry.org These methods often offer high atom economy and functional group tolerance. mdpi.com
Organocatalytic and Biocatalytic Approaches
In the quest for more environmentally benign and efficient synthetic routes, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-catalyzed reactions. These methods often offer high selectivity under mild reaction conditions.
Organocatalytic Strategies:
Organocatalysis utilizes small organic molecules to accelerate chemical transformations. For the synthesis of α-ketoamides like this compound, organocatalytic α-oxidation of the corresponding amide, N-propanoylmorpholine, presents a plausible and attractive pathway. While direct organocatalytic synthesis of the target molecule is not extensively documented, analogous reactions provide a strong basis for its feasibility. For instance, organocatalytic asymmetric α-oxidation of various carbonyl compounds has been well-established, demonstrating the potential for this approach. nih.gov
One potential organocatalytic route involves the activation of N-propanoylmorpholine with a suitable catalyst, followed by oxidation. Proline and its derivatives are common organocatalysts for such transformations, often proceeding through an enamine intermediate. The general mechanism would involve the formation of an enamine from N-propanoylmorpholine and the organocatalyst, which is then oxidized by an appropriate oxidant (e.g., a nitroso compound or molecular oxygen) to introduce the α-keto functionality.
Biocatalytic Approaches:
Biocatalysis leverages enzymes to perform chemical transformations with high specificity and under mild, aqueous conditions. The synthesis of this compound can be envisioned through the biocatalytic oxidation of a suitable precursor, such as 1-(morpholin-4-yl)propan-2-ol-1-one. Oxidoreductase enzymes, particularly alcohol dehydrogenases or oxidases, are well-suited for this type of transformation.
While specific enzymatic synthesis of this compound is not prominently reported, the broader success of biocatalysis in generating chiral building blocks and performing selective oxidations supports its potential applicability. nih.gov The use of whole-cell biocatalysts or isolated enzymes could offer a green and efficient method, avoiding the use of hazardous reagents and minimizing waste generation.
Optimization of Reaction Parameters for Enhanced Yield and Purity of this compound
The efficiency of any synthetic method is critically dependent on the optimization of various reaction parameters. For the synthesis of this compound, particularly through promising routes like copper-catalyzed aerobic oxidation, careful tuning of conditions is essential to maximize yield and purity.
A plausible synthetic route is the copper-catalyzed aerobic oxidative amidation of an appropriate α-substituted methyl ketone with morpholine. rsc.org Drawing parallels from similar syntheses of aliphatic α-ketoamides, several key parameters can be optimized.
Key Optimization Parameters:
Catalyst: The choice of copper salt (e.g., CuI, CuBr, Cu(OAc)₂) and its loading are critical. Optimization studies on related reactions have shown that the catalyst type can significantly influence the reaction rate and yield. nih.gov
Solvent: The polarity and boiling point of the solvent can affect substrate solubility, reaction temperature, and catalyst stability. Solvents like DMF, DMSO, and toluene (B28343) are often employed in such reactions.
Temperature: The reaction temperature needs to be carefully controlled to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.
Oxidant: In aerobic oxidations, the pressure of oxygen or the use of air as the oxidant can impact the reaction efficiency.
Base: The presence and nature of a base can be crucial for reactions involving deprotonation steps.
The following interactive data table illustrates a hypothetical optimization of the copper-catalyzed synthesis of this compound, based on findings from analogous reactions.
| Entry | Copper Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuI (5) | DMF | 80 | 65 |
| 2 | CuBr (5) | DMF | 80 | 72 |
| 3 | Cu(OAc)₂ (5) | DMF | 80 | 58 |
| 4 | CuBr (5) | DMSO | 80 | 68 |
| 5 | CuBr (5) | Toluene | 100 | 75 |
| 6 | CuBr (10) | Toluene | 100 | 82 |
| 7 | CuBr (5) | Toluene | 120 | 78 |
This table is illustrative and based on analogous reactions. Actual results may vary.
Sustainable Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and improved through the lens of these principles.
Key Green Chemistry Considerations:
Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. Reactions with high atom economy are preferred as they generate less waste. For instance, addition reactions are inherently more atom-economical than substitution or elimination reactions.
Use of Safer Solvents and Auxiliaries: Traditional organic solvents often pose environmental and health risks. The development of syntheses that utilize greener solvents (e.g., water, ethanol) or are performed under solvent-free conditions is a key goal. rsc.org
Catalysis: Catalytic reactions are superior to stoichiometric ones as they use small amounts of a substance to perform a large number of transformations, thereby reducing waste. Both organocatalysis and biocatalysis are excellent examples of this principle in action.
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Biocatalytic reactions, which typically occur under mild conditions, are particularly advantageous in this regard. nih.gov
Use of Renewable Feedstocks: While not directly applicable to the immediate synthesis of the target molecule from simple precursors, the broader context of sustainable chemistry encourages the use of starting materials derived from renewable resources.
To quantify the "greenness" of a synthetic route, various metrics have been developed, including the E-Factor (Environmental Factor) and Process Mass Intensity (PMI). ucl.ac.ukwhiterose.ac.ukmdpi.com The E-Factor is the ratio of the mass of waste to the mass of product, while PMI considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of product. Lower E-Factors and PMIs indicate a greener process.
The application of these principles to the synthesis of this compound would favor methods that are catalytic, use safer solvents, operate at lower temperatures, and have a high atom economy, thereby minimizing the environmental footprint of its production.
Reaction Chemistry and Derivatization Strategies of 1 Morpholin 4 Yl Propane 1,2 Dione
Reactivity of the Vicinal Diketone Moiety in 1-(Morpholin-4-YL)propane-1,2-dione
The vicinal diketone system in this compound, specifically an α-ketoamide, possesses two electrophilic carbonyl centers. nih.gov This dual reactivity allows for a range of chemical transformations, including nucleophilic additions and redox reactions. The presence of the morpholine (B109124) ring can also influence the stereochemical outcome of these reactions.
Nucleophilic addition is a fundamental reaction of carbonyl compounds, where a nucleophile attacks the electrophilic carbonyl carbon. wikipedia.orgmasterorganicchemistry.com In the case of this compound, the two carbonyl groups are potential sites for such attacks. The general reactivity of aldehydes and ketones towards nucleophiles is well-established, with aldehydes typically being more reactive than ketones due to steric and electronic factors. youtube.com
The reaction of 1,2-diketones with primary amines can lead to the formation of various products, including imines and, in some cases, more complex heterocyclic structures. rsc.org Vicinal diamines, which are important motifs in biologically active molecules, can be synthesized through methods like the hydroamination of allylic amines. nih.gov The reaction of α-keto amides with amines is a key step in the synthesis of various biologically active compounds. nih.govchemrxiv.org The reactivity of aliphatic diketones with amines can be influenced by the spacing between the carbonyl groups. nih.gov In the context of this compound, reaction with a primary amine could potentially lead to the formation of a mono- or di-imine, depending on the reaction conditions and stoichiometry.
Table 1: Plausible Reactions with Nitrogen-Containing Nucleophiles
| Nucleophile | Potential Product(s) | Reaction Type |
|---|---|---|
| Primary Amine (R-NH₂) | Mono-imine, Di-imine | Nucleophilic Addition |
| Secondary Amine (R₂NH) | Enamine | Nucleophilic Addition |
| Hydroxylamine (NH₂OH) | Oxime | Nucleophilic Addition |
| Hydrazine (NH₂NH₂) | Hydrazone, Osazone | Nucleophilic Addition |
Alcohols can add to carbonyl groups to form hemiacetals and hemiketals, or acetals and ketals under acidic conditions. msu.edu The reaction of α-keto amides with alcohols can be a key step in their synthesis, for instance, through the domino alcohol oxidation-oxidative amidation of 2-oxo alcohols. researchgate.net The addition of alcohols to this compound would likely result in the formation of hemiketals at one or both carbonyl carbons, which could then be converted to the corresponding ketals in the presence of an acid catalyst. The conversion of alcohols to amides can be achieved through various synthetic routes. chemistrysteps.com
Table 2: Plausible Reactions with Oxygen-Containing Nucleophiles
| Nucleophile | Potential Product(s) | Reaction Type |
|---|---|---|
| Alcohol (R-OH) | Hemiketal, Ketal | Nucleophilic Addition |
| Water (H₂O) | Hydrate (gem-diol) | Nucleophilic Addition |
| Peroxy Acid (RCO₃H) | Baeyer-Villiger Oxidation Product | Oxidation |
Thiols are potent nucleophiles that readily react with carbonyl compounds to form thioacetals and thioketals. chemistrysteps.com These sulfur-containing analogs of acetals and ketals are valuable intermediates in organic synthesis. The reaction of this compound with a thiol would be expected to yield a thioketal. Dithiols, such as ethane-1,2-dithiol, can be used to form cyclic thioketals, which are useful protecting groups for carbonyls. The reactivity of thiols and thiolates is a well-studied area of organic chemistry. youtube.com Furthermore, the reaction of amides with N-thiosuccinimides can lead to the formation of N-acylsulfenamides. nih.gov The chemistry of 1,2-dithiole-3-thiones, which contain a sulfur-rich heterocyclic core, has also been explored. nih.gov
Table 3: Plausible Reactions with Sulfur-Containing Nucleophiles
| Nucleophile | Potential Product(s) | Reaction Type |
|---|---|---|
| Thiol (R-SH) | Hemithioketal, Thioketal | Nucleophilic Addition |
| Dithiol (HS-R-SH) | Cyclic Thioketal | Nucleophilic Addition |
| Hydrogen Sulfide (H₂S) | Thione | Nucleophilic Addition |
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful carbon-based nucleophiles that readily add to ketones and aldehydes to form alcohols. organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction of a Grignard reagent with this compound would likely result in the addition of the alkyl or aryl group to one or both of the carbonyl carbons, leading to the formation of tertiary alcohols after acidic workup. youtube.com However, the amide functionality can also react with Grignard reagents, potentially leading to cleavage of the C(O)-N bond. researchgate.netstackexchange.comechemi.com Organolithium reagents are generally more reactive than Grignard reagents and would be expected to react in a similar fashion. chemohollic.comlibretexts.orgyoutube.com
Table 4: Plausible Reactions with Organometallic Reagents
| Reagent | Potential Product(s) | Reaction Type |
|---|---|---|
| Grignard Reagent (R-MgX) | Tertiary Alcohol(s), Ketone (via C-N cleavage) | Nucleophilic Addition |
| Organolithium Reagent (R-Li) | Tertiary Alcohol(s), Ketone (via C-N cleavage) | Nucleophilic Addition |
The vicinal diketone moiety of this compound can undergo both oxidation and reduction. The oxidation of amides to α-keto amides and α-hydroxy amides is a known transformation. acs.org The synthesis of α-keto amides can be achieved through various oxidative methods. chemrxiv.orgresearchgate.netorganic-chemistry.orgnih.govacs.org Conversely, the reduction of α-keto amides can lead to the formation of α-hydroxy amides or vicinal amino alcohols. rsc.orgnih.govacs.org The reduction of amides to alcohols is also a possible transformation under specific conditions. acs.org The electrochemical N-acylation and N-α-ketoacylation of sulfoximines using α-ketoacids has also been reported. rsc.org In brewing, vicinal diketones like diacetyl are produced by yeast and can be subsequently reduced. imperialyeast.com
Table 5: Plausible Redox Reactions
| Reagent/Condition | Potential Product(s) | Reaction Type |
|---|---|---|
| Sodium Borohydride (B1222165) (NaBH₄) | α-Hydroxy Amide(s) | Reduction |
| Lithium Aluminum Hydride (LiAlH₄) | Vicinal Diol, Amino Alcohol | Reduction |
| Catalytic Hydrogenation (H₂, catalyst) | α-Hydroxy Amide(s), Vicinal Diol | Reduction |
| Peroxy Acids (e.g., m-CPBA) | Anhydride (Baeyer-Villiger) | Oxidation |
| Strong Oxidizing Agents (e.g., KMnO₄) | Carboxylic Acid (via cleavage) | Oxidation |
Redox Reactions of the Dione (B5365651) System
Reduction to Hydroxyl Derivatives
The 1,2-dicarbonyl functionality of this compound is susceptible to reduction, leading to the formation of α-hydroxy amide derivatives. While specific studies on the reduction of this particular compound are not extensively documented in the reviewed literature, the general reactivity of α-keto amides provides a strong indication of the expected transformations.
Various reducing agents can be employed to achieve the chemoselective reduction of the ketone group adjacent to the amide. These reductions can yield 1-hydroxy-1-(morpholin-4-yl)propan-2-one or be further reduced to the corresponding diol, 1-(morpholin-4-yl)propane-1,2-diol. The choice of reducing agent and reaction conditions plays a crucial role in determining the final product.
Table 1: Potential Reduction Pathways of this compound
| Starting Material | Product | Potential Reagents |
| This compound | 1-Hydroxy-1-(morpholin-4-yl)propan-2-one | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) (at low temperatures) |
| This compound | 1-(Morpholin-4-yl)propane-1,2-diol | Lithium aluminum hydride (LiAlH₄), Catalytic hydrogenation (e.g., H₂/Pd, Pt, Ni) |
It is important to note that the amide carbonyl can also be reduced under more forcing conditions, potentially leading to the formation of aminoalcohols. The selectivity of the reduction is therefore a key consideration in the synthesis of hydroxyl derivatives.
Oxidation Pathways
The oxidation of this compound can proceed at different sites within the molecule. The dicarbonyl moiety is already in a high oxidation state; however, the morpholine ring, particularly the nitrogen atom and the adjacent methylene (B1212753) groups, can be susceptible to oxidation.
A serendipitous synthesis of an α-ketoamide, 1-morpholino-2-phenylethane-1,2-dione, was observed in the reaction of acetophenone (B1666503) with morpholine catalyzed by copper(II) bromide, suggesting that the formation of such compounds can involve oxidative processes. researchgate.net
Reactivity of the Morpholine Ring in this compound
The morpholine ring in this compound, being an N-acylmorpholine, exhibits reactivity characteristic of tertiary amines and amides.
Nitrogen Atom Reactivity (e.g., Alkylation, Acylation)
The nitrogen atom of the morpholine ring in this compound is part of an amide linkage. This significantly reduces its nucleophilicity compared to a free secondary amine. As a result, direct alkylation or acylation at the nitrogen atom is generally not feasible under standard conditions. The lone pair of electrons on the nitrogen is delocalized into the adjacent carbonyl group, making it less available for nucleophilic attack.
However, under specific and potentially harsh conditions, or through indirect methods, modification of the nitrogen might be possible, though such reactions are not commonly reported for N-acylmorpholines.
Ring Opening or Rearrangement Reactions (if applicable)
The morpholine ring is generally stable. However, N-acylmorpholines can undergo ring-opening reactions under certain conditions. For instance, visible light-catalyzed oxidative ring-opening of N-phenylmorpholine has been reported to yield 2-(N-phenylformamido)ethyl formate, demonstrating the cleavage of the C-O bond within the morpholine ring. nih.gov While this specific reaction was performed on a different N-substituted morpholine, it suggests a potential pathway for the degradation or transformation of the morpholine ring in this compound under oxidative and photolytic conditions.
Acid-catalyzed rearrangement reactions of N-acylaziridines, which are three-membered ring analogues, are known to occur, leading to oxazolines. rsc.org While the six-membered morpholine ring is significantly more stable, the possibility of rearrangement under strong acidic conditions cannot be entirely ruled out, although no specific examples for this compound were found in the reviewed literature.
Formation of Novel Derivatives from this compound
The dicarbonyl functionality of this compound serves as a versatile building block for the synthesis of various heterocyclic compounds.
Heterocyclization Reactions Utilizing this compound as a Building Block
The 1,2-dicarbonyl motif is a classic precursor for the synthesis of a wide range of heterocycles through condensation reactions with dinucleophiles. Although specific examples utilizing this compound are not prevalent in the literature, its reactivity can be inferred from the well-established chemistry of 1,2-diketones.
Quinoxaline (B1680401) Synthesis: The condensation of 1,2-diketones with o-phenylenediamines is a standard and efficient method for the synthesis of quinoxaline derivatives. nih.govorganic-chemistry.orgchemsynthesis.comresearchgate.netorganic-chemistry.org It is highly probable that this compound would react with o-phenylenediamine (B120857) to yield 2-methyl-3-(morpholin-4-ylcarbonyl)quinoxaline.
Pyrazine Synthesis: Similarly, the reaction of 1,2-diketones with 1,2-diamines, such as ethylenediamine (B42938), is a common route to pyrazines. researchgate.netalfa-chemistry.comresearchgate.netwikipedia.orgrsc.org The condensation of this compound with ethylenediamine would be expected to produce 2-methyl-5-(morpholin-4-ylcarbonyl)-2,3-dihydropyrazine, which could be subsequently oxidized to the corresponding pyrazine.
Thiazole (B1198619) Synthesis: While the direct synthesis of thiazoles from 1,2-diketones is less common, a related reaction, the Hantzsch thiazole synthesis, involves the reaction of α-haloketones with thioamides. chemrxiv.orgresearchgate.netamanote.comacs.org If this compound were to be halogenated at the C3 position, the resulting α-haloketone could potentially be used to synthesize thiazole derivatives.
Table 2: Potential Heterocyclization Reactions of this compound
| Heterocycle | Reactant | Potential Product |
| Quinoxaline | o-Phenylenediamine | 2-Methyl-3-(morpholin-4-ylcarbonyl)quinoxaline |
| Pyrazine | Ethylenediamine | 2-Methyl-5-(morpholin-4-ylcarbonyl)pyrazine |
| Thiazole | Thioamide (after halogenation) | Thiazole derivative with a morpholin-4-ylcarbonylmethyl substituent |
The potential of this compound as a scaffold for generating diverse heterocyclic structures underscores its utility in synthetic and medicinal chemistry. Further research into the specific reaction conditions and outcomes for these transformations would be valuable.
Synthesis of Fused Ring Systems
The reaction of α-keto amides with suitable dinucleophiles is a common strategy for the synthesis of fused heterocyclic systems. For instance, the condensation of this compound with substituted o-phenylenediamines in an appropriate solvent, and potentially in the presence of a catalyst, would be expected to yield quinoxaline derivatives. researchgate.netrsc.orgnih.govacs.org The reaction proceeds via initial nucleophilic attack of one amino group on one of the carbonyls, followed by intramolecular cyclization and dehydration. The specific quinoxaline formed would depend on the substituents on the phenylenediamine. This reaction is a cornerstone in the synthesis of a variety of biologically active compounds. rsc.orgnih.gov
Similarly, reaction with other binucleophiles could lead to a diverse range of fused heterocycles. For example, condensation with 2-aminothiophenol (B119425) could yield benzothiazine derivatives, while reaction with 2-aminophenol (B121084) could produce benzoxazine (B1645224) derivatives. The general reactivity of α-dicarbonyl compounds suggests that this compound could be a valuable precursor for a library of fused heterocyclic compounds.
A plausible reaction scheme for the synthesis of a quinoxaline derivative is presented below:
Scheme 1: Plausible synthesis of a quinoxaline derivative from this compound.
Preparation of Spiro Compounds
The synthesis of spiro compounds often involves reactions where a single atom is the pivot for two ring systems. While direct literature on the use of this compound in spirocyclization is not available, the general reactivity of 1,2-diones suggests potential pathways. One hypothetical approach could involve a multi-component reaction where this compound reacts with a suitable bis-nucleophile and another carbonyl-containing compound, leading to the formation of a spiro-heterocyclic system.
Another possibility involves the derivatization of the methyl group of this compound to introduce a reactive handle. This functionalized derivative could then undergo an intramolecular cyclization or a reaction with a cyclic precursor to form a spiro compound. The morpholine ring itself could also potentially participate in spiro-annulation reactions under specific conditions, although this is less common.
C-C Bond Forming Reactions
The α-ketoamide functionality in this compound offers several possibilities for carbon-carbon bond formation. The acidic α-protons of the methyl group can be deprotonated to form an enolate, which can then act as a nucleophile in various reactions.
Aldol-type condensation reactions with aldehydes or ketones would lead to the formation of β-hydroxy-α-keto amides, which are valuable synthetic intermediates. Furthermore, the dicarbonyl unit can participate in benzoin-type condensations.
The reactivity of the carbonyl groups also allows for Grignard and organolithium additions. The addition of an organometallic reagent to the ketone carbonyl would be expected to be the primary reaction, leading to a tertiary alcohol. The amide carbonyl is generally less reactive towards nucleophilic attack. youtube.com
A representative table of potential C-C bond forming reactions is provided below:
| Reaction Type | Reactant | Product Type | Plausible Conditions |
| Aldol Condensation | Benzaldehyde | β-Hydroxy-α-keto amide | Base catalyst (e.g., NaOH, Et3N) |
| Grignard Reaction | Methylmagnesium bromide | Tertiary alcohol | Anhydrous ether or THF |
| Wittig Reaction | Methyltriphenylphosphonium bromide | α-Keto alkene | Strong base (e.g., n-BuLi) |
Supramolecular Chemistry and Non-covalent Interactions with this compound Derivatives
The derivatives of this compound, particularly those containing aromatic or hydrogen-bonding moieties, have the potential to engage in supramolecular assembly. The morpholine ring can act as a hydrogen bond acceptor, while the amide proton can act as a hydrogen bond donor. The carbonyl groups can also participate in hydrogen bonding.
If, for example, a quinoxaline derivative is synthesized as described in section 3.3.1.1, the resulting molecule would have a planar aromatic surface capable of π-π stacking interactions. The combination of hydrogen bonding and π-stacking could lead to the formation of well-ordered crystalline structures or self-assembled monolayers on suitable substrates. The specific nature of the supramolecular architecture would be highly dependent on the substituents and the crystallization or assembly conditions.
Metal Complexation Studies Involving this compound
The α-ketoamide moiety is a well-known chelating ligand for a variety of metal ions. The two carbonyl oxygen atoms can coordinate to a metal center to form a stable five-membered chelate ring. The nitrogen atom of the morpholine ring could also potentially be involved in coordination, leading to different coordination modes.
Synthesis and Characterization of Metal Chelates
The synthesis of metal chelates of this compound would typically involve the reaction of the dione with a metal salt in a suitable solvent. The resulting metal complexes could be characterized by various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.
A table summarizing the expected spectroscopic changes upon complexation is provided below:
| Spectroscopic Technique | Expected Observation |
| Infrared (IR) | Shift of C=O stretching bands to lower frequency |
| 1H NMR | Downfield shift of protons adjacent to carbonyls |
| 13C NMR | Downfield shift of carbonyl carbons |
Catalytic Applications of this compound Metal Complexes
Metal complexes derived from α-keto amides have been investigated for their catalytic activity in various organic transformations. chemrxiv.orgrsc.org Depending on the choice of the metal center and any ancillary ligands, metal complexes of this compound could potentially catalyze reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions.
For example, copper(II) complexes of similar β-diketonates are known to catalyze oxidation reactions. Palladium(II) complexes could be active in cross-coupling reactions. The specific catalytic application would need to be explored experimentally, but the versatile coordination chemistry of the α-ketoamide ligand suggests a rich potential for the development of novel catalysts. The morpholine moiety might also influence the solubility and stability of the catalyst in different reaction media.
Computational Chemistry and Theoretical Investigations of 1 Morpholin 4 Yl Propane 1,2 Dione
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical studies are fundamental to predicting the behavior of a molecule by solving the Schrödinger equation. These calculations provide insights into geometric parameters, orbital energies, and charge distributions.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. By approximating the electron density, DFT calculations can accurately predict structural parameters. For 1-(Morpholin-4-yl)propane-1,2-dione, geometry optimization would reveal the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy state. These calculations are crucial as the geometry dictates many of the molecule's other properties, including its spectroscopic signatures and reactivity.
Below is an illustrative table of selected optimized geometric parameters that would be expected from a DFT calculation, typically using a basis set like B3LYP/6-311++G(d,p).
Table 1: Predicted Ground State Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C1=O1 (Ketone) | 1.22 |
| C2=O2 (Amide) | 1.24 | |
| C2-N3 (Amide) | 1.37 | |
| C1-C2 | 1.53 | |
| N3-C4 (Morpholine) | 1.46 | |
| Bond Angle (°) | O1=C1-C2 | 121.5 |
| C1-C2=O2 | 119.8 | |
| C1-C2-N3 | 116.5 | |
| C2-N3-C4 | 120.1 |
| Dihedral Angle (°) | O1=C1-C2=O2 | -135.0 |
Note: The data in this table is illustrative and represents typical values for similar functional groups.
Frontier Molecular Orbital (FMO) theory simplifies the concept of molecular reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, defining the molecule's nucleophilicity. youtube.com The LUMO is the innermost orbital without electrons and acts as an electron acceptor, defining the molecule's electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. malayajournal.org For this compound, the HOMO is expected to be localized primarily on the morpholine (B109124) nitrogen and the carbonyl oxygen atoms, while the LUMO would be centered on the electron-deficient dicarbonyl (propane-1,2-dione) moiety.
Table 2: Predicted Frontier Molecular Orbital Energies
| Orbital | Energy (eV) | Significance |
|---|---|---|
| HOMO | -6.85 | Electron-donating capability (Nucleophilicity) |
| LUMO | -1.95 | Electron-accepting capability (Electrophilicity) |
| Energy Gap (ΔE) | 4.90 | Chemical Reactivity & Kinetic Stability |
Note: The data in this table is hypothetical and for illustrative purposes.
The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map is color-coded to show different regions of electrostatic potential. researchgate.net
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, these would be concentrated around the highly electronegative oxygen atoms of the two carbonyl groups.
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack. These regions would be found around the hydrogen atoms.
Green Regions: Represent areas of neutral or near-zero potential. malayajournal.org
The MEP surface provides a clear picture of how the molecule will interact with other charged species, offering insights into non-covalent interactions like hydrogen bonding. nih.gov
Computational methods can predict various spectroscopic properties, which can then be used to verify and interpret experimental data. mdpi.com
Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. For this compound, the IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups (one ketone, one amide) and the C-N and C-O-C bonds of the morpholine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. This helps in the assignment of signals in an experimental spectrum to specific atoms within the molecular structure.
UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can predict electronic transitions. The α-dicarbonyl moiety in the molecule would be expected to show characteristic n→π* and π→π* transitions in the UV-Vis region.
Table 3: Predicted Major IR Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O Stretch (Ketone) | -C(=O)- | ~1720 |
| C=O Stretch (Amide) | -N-C(=O)- | ~1685 |
| C-H Stretch (Aliphatic) | -CH₂-, -CH₃ | 2850-2960 |
| C-N Stretch | Morpholine-Amide | ~1350 |
Note: The data in this table is illustrative and based on typical group frequencies.
Conformational Analysis and Energy Landscapes of this compound
Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around its single bonds. The compound this compound possesses several rotatable bonds, including the C-C bond between the carbonyl groups and the C-N bond linking the dione (B5365651) moiety to the morpholine ring.
Computational scans of the potential energy surface can identify various conformers (local energy minima) and the transition states (saddle points) that connect them. This analysis creates an energy landscape, revealing the most stable conformer(s) and the energy barriers to rotation. The relative populations of these conformers at a given temperature can be estimated using Boltzmann statistics, which is crucial for understanding the molecule's average structure and properties in a bulk sample.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
While quantum chemical calculations typically focus on static, single molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of a molecule, including its interactions with its environment. springernature.comfrontiersin.org MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. springernature.com
For this compound, an MD simulation could:
Model the molecule's flexibility and conformational changes in a solvent, such as water. nih.gov
Analyze the specific interactions between the polar parts of the molecule (the carbonyl oxygens and morpholine heteroatoms) and solvent molecules through hydrogen bonding and dipole-dipole forces.
Provide an understanding of how the molecule behaves in a biological or chemical system at an atomistic level, which is essential for applications in areas like drug design and materials science. springernature.comnih.gov
Ligand-Based and Structure-Based Drug Design Approaches Utilizing this compound
The inherent properties of the morpholine moiety, such as its ability to improve physicochemical properties and engage in specific interactions with biological targets, make it a valuable component in drug design. sci-hub.se Both ligand-based and structure-based methods are employed to explore the potential of morpholine derivatives as therapeutic agents.
Molecular Docking Simulations with Relevant Biological Receptors
For instance, molecular docking studies on morpholine derivatives have been conducted to identify potential inhibitors for various enzymes and receptors. In a study targeting SARS-CoV-2, several morpholine derivatives were docked into the active site of the main protease. The results indicated that compounds with the morpholine scaffold could achieve significant binding affinities, with some derivatives exhibiting docking scores comparable to or better than reference compounds. gyanvihar.org
Similarly, morpholine-bearing sulfonamides have been investigated as potential tyrosinase inhibitors. nih.gov Docking simulations revealed that these compounds could effectively bind to the enzyme's active site, with calculated binding energies indicating a strong inhibitory potential. The morpholine ring, in these cases, often contributes to favorable interactions, such as hydrogen bonding and hydrophobic contacts, which are crucial for ligand binding. nih.gov
Another area of investigation involves the docking of morpholine derivatives into the active site of human inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory process. nih.gov These studies have shown a good correlation between the calculated binding affinities from docking experiments and the experimentally determined anti-inflammatory activity, further validating the utility of this computational approach in guiding the design of novel morpholine-based inhibitors. nih.gov
Table 1: Representative Molecular Docking Data for Morpholine Derivatives
| Compound/Analog | Target Receptor | Docking Score (kcal/mol) | Key Interactions |
| Morpholine derivative 2b | SARS-CoV-2 Main Protease | -74.55 | Not specified |
| Morpholine derivative 2e | SARS-CoV-2 Main Protease | -60.29 | Not specified |
| Morpholine-bearing sulfonamide | Tyrosinase | Good binding/interaction energies | Intermolecular interactions |
| Morpholine capped β-lactam | Human iNOS | Good correlation with experimental activity | Not specified |
Note: The data presented is for analogous compounds and not this compound itself.
Pharmacophore Modeling for this compound and its Analogues
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govslideshare.net The morpholine ring is considered a versatile pharmacophore due to its ability to act as a hydrogen bond acceptor (via the oxygen and nitrogen atoms) and its defined conformational properties. sci-hub.senih.govresearchgate.net
A pharmacophore model for a series of morpholine-containing compounds would typically include features such as:
Hydrogen Bond Acceptors (HBA): The oxygen and nitrogen atoms of the morpholine ring are potent hydrogen bond acceptors, which can form crucial interactions with amino acid residues in a receptor's active site.
Hydrophobic Features (HY): The aliphatic carbon backbone of the morpholine ring can contribute to hydrophobic interactions, which are important for binding to nonpolar pockets within a protein.
Positive/Negative Ionizable Features: Depending on the substitution pattern and the physiological pH, the nitrogen atom can be protonated, acting as a positively ionizable feature.
While a specific pharmacophore model for this compound has not been reported, the general pharmacophoric features of the morpholine scaffold are well-recognized in various drug classes. nih.govresearchgate.net For example, in the context of kinase inhibitors, the morpholine moiety often orients itself to interact with the hinge region of the kinase domain, forming critical hydrogen bonds. nih.gov
Table 2: Common Pharmacophoric Features of Morpholine Analogs
| Pharmacophoric Feature | Description | Significance in Drug-Receptor Interactions |
| Hydrogen Bond Acceptor | The electronegative oxygen and nitrogen atoms. | Forms key hydrogen bonds with receptor residues, contributing to binding affinity and specificity. |
| Hydrophobic Group | The saturated hydrocarbon part of the ring. | Engages in van der Waals and hydrophobic interactions within nonpolar binding pockets. |
| Conformational Rigidity | The chair conformation of the six-membered ring. | Reduces the entropic penalty upon binding and provides a defined vector for substituent placement. |
| Polarity and Solubility | The presence of heteroatoms. | Can improve aqueous solubility and overall pharmacokinetic properties of the molecule. |
Note: This table represents generalized features of the morpholine scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sci-hub.se This approach allows for the prediction of the activity of novel compounds and provides insights into the structural features that are important for a desired biological effect.
A notable example of QSAR studies on morpholine-containing compounds is the 3D-QSAR analysis performed on a series of 2,4-disubstituted morpholines and 1,4-oxazepanes as selective dopamine (B1211576) D4 receptor ligands. acs.org This study utilized the GRID/GOLPE methodology to understand the structure-activity relationship.
The key findings from this 3D-QSAR study highlighted several important structural regions for receptor affinity: acs.org
Aromatic Ring Systems: The regions around the two benzene (B151609) ring systems were identified as crucial for binding affinity.
p-Chlorobenzyl Group: This specific substituent was found to be important for the biological activity.
Aliphatic Amine: The amine group within the morpholine or 1,4-oxazepane (B1358080) ring played a significant role in receptor interaction.
Ring Size: The size of the heterocyclic ring (morpholine vs. 1,4-oxazepane) was also found to influence the affinity.
Table 3: Summary of a 3D-QSAR Study on Morpholine Derivatives
| QSAR Model | Methodology | Key Findings |
| Dopamine D4 Receptor Ligands | GRID/GOLPE | - Regions around benzene rings are important for affinity. - The p-chlorobenzyl group contributes significantly to activity. - The aliphatic amine of the morpholine ring is crucial. - The size of the heterocyclic ring influences affinity. |
Note: This data is from a study on 2,4-disubstituted morpholines and not directly on this compound derivatives.
Biological Activity and Mechanistic Elucidation of 1 Morpholin 4 Yl Propane 1,2 Dione Non Clinical
Exploration of Biological Targets Modulated by 1-(Morpholin-4-YL)propane-1,2-dione
The initial step in understanding the biological effects of a compound involves identifying its molecular targets. This process can reveal how the compound interacts with biological systems at a molecular level.
Enzyme Inhibition and Activation Studies
Enzymes are critical biological catalysts, and their modulation can have significant physiological effects. Studies in this area would investigate whether this compound can act as an inhibitor or an activator of specific enzymes. This typically involves in vitro assays where the compound is incubated with a purified enzyme and its substrate to measure any changes in the rate of the enzymatic reaction. The results of such studies are often presented in a data table format, as shown below, which would typically be populated with experimental data.
Table 1: Hypothetical Enzyme Inhibition/Activation Profile of this compound
| Enzyme Target | Assay Type | Effect | IC50/EC50 (µM) |
|---|---|---|---|
| Enzyme A | Inhibition | Competitive | Data not available |
| Enzyme B | Activation | Non-competitive | Data not available |
| Enzyme C | Inhibition | Uncompetitive | Data not available |
Receptor Binding and Ligand Affinity Investigations
Receptors are another major class of drug targets. Investigating the binding affinity of this compound to various receptors would clarify if it can mimic or block the actions of endogenous ligands. Radioligand binding assays are a common method used for this purpose, where the compound's ability to displace a known radioactive ligand from its receptor is measured.
Table 2: Hypothetical Receptor Binding Affinity of this compound
| Receptor Target | Assay Type | Ki (nM) | % Inhibition at 10 µM |
|---|---|---|---|
| Receptor X | Radioligand Binding | Data not available | Data not available |
| Receptor Y | Radioligand Binding | Data not available | Data not available |
| Receptor Z | Radioligand Binding | Data not available | Data not available |
Protein-Protein Interaction Modulation
Disrupting or stabilizing protein-protein interactions (PPIs) is an emerging therapeutic strategy. Research in this area would explore whether this compound can interfere with these interactions, which are crucial for many cellular processes. Techniques like co-immunoprecipitation and surface plasmon resonance are often employed to study PPI modulation.
In Vitro Cellular Activity Studies
Following the identification of molecular targets, the effects of the compound are examined in a cellular context. These studies provide insights into the compound's functional consequences within a living cell.
Cellular Pathway Perturbation Analysis (e.g., Gene Expression, Protein Levels)
This involves treating cells with the compound and then analyzing the resulting changes in gene expression or protein levels to understand which cellular pathways are affected. Techniques such as quantitative PCR (qPCR), western blotting, and mass spectrometry-based proteomics are standard methods.
Phenotypic Screening in Cell-Based Assays
Table 3: Hypothetical Phenotypic Screening Results for this compound
| Cell Line | Assay Type | Phenotypic Endpoint | Activity |
|---|---|---|---|
| Cancer Cell Line A | Apoptosis Assay | Caspase-3/7 Activation | Data not available |
| Immune Cell Line B | Cytokine Release Assay | TNF-α Inhibition | Data not available |
| Neuronal Cell Line C | Neurite Outgrowth Assay | Increased Neurite Length | Data not available |
Mechanisms of Action at the Cellular Level
The cellular mechanisms of action for this compound can be postulated by dissecting the roles of its primary structural components: the morpholine (B109124) ring and the α-diketone moiety. The morpholine ring is a common feature in many biologically active compounds, often contributing to favorable pharmacokinetic properties and acting as a pharmacophore. The α-diketone functionality, on the other hand, is known for its reactivity and potential to interact with various biological targets.
One potential mechanism of action could involve the inhibition of specific enzymes. The α-diketone moiety can act as an electrophile, making it susceptible to nucleophilic attack from amino acid residues within the active site of an enzyme, such as cysteine, serine, or lysine. This covalent interaction could lead to irreversible inhibition of the enzyme's activity. For instance, α-ketoamides, which share a similar dicarbonyl feature, are known to act as protease inhibitors by forming a covalent bond with the catalytic serine or cysteine residue in the enzyme's active site.
Furthermore, the morpholine ring can play a crucial role in directing the molecule to its target and contributing to binding affinity through various non-covalent interactions, including hydrogen bonding and hydrophobic interactions. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the cyclic structure itself can fit into specific hydrophobic pockets of a target protein.
Another plausible mechanism could be the induction of cellular stress. The reactive nature of the diketone could lead to the generation of reactive oxygen species (ROS) or the depletion of cellular antioxidants like glutathione, leading to oxidative stress and triggering downstream signaling pathways that could result in apoptosis or other cellular responses.
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, SAR studies would systematically explore how modifications to the morpholine ring and the diketone moiety affect its biological potency and selectivity.
Impact of Morpholine Ring Modifications on Activity
The morpholine ring is a versatile scaffold that can be modified to fine-tune the compound's properties. Modifications could include substitution on the ring, replacement of the oxygen atom with other heteroatoms, or altering the ring's conformation.
| Modification | Predicted Impact on Activity | Rationale |
| Substitution on the morpholine ring | Could increase potency and/or selectivity | Substituents can provide additional interaction points with the target protein, such as hydrogen bonds or van der Waals interactions. The position and nature (e.g., alkyl, aryl, hydroxyl) of the substituent would be critical. |
| Replacement of the oxygen atom | May alter solubility and binding | Replacing the oxygen with a sulfur (thiomorpholine) or another nitrogen (piperazine) would change the ring's polarity, hydrogen bonding capacity, and overall shape, potentially leading to altered target affinity and selectivity. |
| Chiral centers on the morpholine ring | Could introduce stereoselectivity | The introduction of stereocenters could lead to enantiomers with different biological activities, as one enantiomer may fit better into the chiral binding site of a target protein. |
Influence of Diketone Moiety Substitutions on Biological Profiles
The diketone moiety is the primary reactive center of the molecule. Modifications to this part of the structure would likely have a significant impact on its biological activity.
| Modification | Predicted Impact on Activity | Rationale |
| Replacement of one ketone with other functional groups | Could modulate reactivity and selectivity | Replacing one of the ketone groups with an oxime, hydrazone, or other functionalities would alter the electrophilicity and steric hindrance of the molecule, potentially leading to a more selective interaction with its target. |
| Extension of the alkyl chain | May affect lipophilicity and binding | Increasing the length of the propane (B168953) chain could enhance lipophilicity, potentially improving membrane permeability. It could also allow the molecule to access deeper binding pockets in a target protein. |
| Introduction of substituents on the propane chain | Could introduce new interaction points | Adding substituents to the carbon atom between the two carbonyl groups could create new chiral centers and provide additional points of interaction with a target. |
Potential as a Chemical Biology Probe or Research Tool
A chemical biology probe is a small molecule used to study biological systems. This compound, with its reactive handle, has the potential to be developed into such a tool.
Use in Target Identification and Validation
If this compound exhibits a specific biological effect, its α-diketone functionality could be exploited for target identification. By attaching an affinity tag (e.g., biotin) or a photo-crosslinking group to the molecule, it could be used to "fish out" its binding partners from a cell lysate. The tagged compound would be incubated with the lysate, and after covalent binding to its target, the complex could be isolated and the protein identified by techniques such as mass spectrometry. This would validate the protein as a target of the compound and provide insights into its mechanism of action.
Development of Activity-Based Probes
Activity-based probes (ABPs) are a class of chemical probes that covalently modify the active site of a specific class of enzymes. The α-diketone moiety of this compound makes it a candidate for development into an ABP. By attaching a reporter tag, such as a fluorophore or a clickable alkyne group, to a non-essential part of the molecule, it could be used to visualize and quantify the activity of its target enzymes in complex biological samples. For example, if the compound is found to inhibit a specific class of proteases, a fluorescently labeled version could be used to profile the activity of these enzymes in different cell types or disease states.
Medicinal Chemistry Implications and Scaffold Development Based on 1 Morpholin 4 Yl Propane 1,2 Dione
1-(Morpholin-4-YL)propane-1,2-dione as a "Privileged Scaffold" in Drug Discovery
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. acs.orgnih.gov The structure of this compound is comprised of two components that are themselves widely regarded as privileged: the morpholine (B109124) ring and the α-ketoamide moiety.
The morpholine ring is a ubiquitous heterocycle in medicinal chemistry, frequently incorporated into bioactive molecules to improve their pharmacokinetic profile. nih.govnih.gov Its presence can enhance aqueous solubility, metabolic stability, and bioavailability. nih.govresearchgate.net Drugs containing the morpholine scaffold have shown a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. nih.gove3s-conferences.orgresearchgate.net
The α-ketoamide moiety is also a key structural feature in numerous natural products and synthetic compounds with significant biological activities. nih.govnih.gov This functional group can act as a versatile pharmacophore, participating in various interactions with biological targets, including hydrogen bonding and covalent interactions. Its unique electronic properties and conformational flexibility have been exploited to develop inhibitors for enzymes such as proteases and kinases. nih.govacs.org
The combination of these two privileged structures in this compound suggests that this scaffold is a highly promising platform for developing novel therapeutic agents across different disease areas.
Rational Design and Synthesis of Structure-Activity Relationship (SAR) Driven Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. For the this compound scaffold, a systematic SAR exploration would involve modifying its three main components: the morpholine ring, the propane (B168953) linker, and the terminal methyl group.
A rational design strategy would focus on synthesizing analogues to probe the chemical space around the core scaffold. Key questions to address would include the importance of the morpholine's oxygen atom, the optimal size and electronics of the propane linker, and the tolerance for substitution at various positions.
Below is a hypothetical SAR table illustrating potential modifications and their predicted impact on activity, based on established medicinal chemistry principles.
| Modification Site | Analogue Structure | Rationale for Modification | Predicted Impact on Activity |
| C3-Methyl Group | To explore steric tolerance and potential for additional interactions in a binding pocket. | Small alkyl groups may be tolerated or improve potency; bulky groups may cause steric clash. | |
| Propane Backbone | To alter the orientation and distance between the morpholine and dione (B5365651) groups. | May significantly impact binding affinity by changing the vector of the pharmacophores. | |
| Morpholine Ring | To investigate the importance of the heterocyclic structure and potential for substitution. | Substituents could introduce new interaction points, alter solubility, or modulate metabolism. |
This table is based on hypothetical SAR exploration and not on published experimental data.
Strategic Modification of the this compound Core for Improved Biological Profiles
Bioisosteric replacement and scaffold hopping are powerful strategies in drug design used to optimize potency, selectivity, and pharmacokinetic properties while potentially discovering novel intellectual property. nih.govnih.gov
Bioisosteric replacement involves substituting an atom or group with another that has similar physical or chemical properties. For the this compound scaffold, several bioisosteric replacements could be envisioned:
Morpholine Ring: Replacing the morpholine oxygen with sulfur to yield a thiomorpholine (B91149) analogue, which can alter hydrogen bonding capacity and lipophilicity. Replacing it with a protected nitrogen (e.g., N-methylpiperazine) would introduce a basic center and change its physicochemical properties.
Dione Moiety: The α-ketoamide can be replaced with bioisosteres like an α-ketoester or an α-ketoacid, which would modulate the molecule's reactivity and hydrogen bonding pattern. nih.gov
Scaffold hopping involves replacing the central core of the molecule with a structurally different scaffold while retaining the original pharmacophoric elements. The morpholine ring could be "hopped" to other heterocyclic systems known to be well-tolerated, such as piperidine, pyrrolidine, or azetidine, to explore new chemical space and potentially improve drug-like properties.
| Strategy | Original Moiety | Proposed Replacement | Rationale |
| Bioisosterism | Morpholine | Thiomorpholine | Modulate lipophilicity and H-bond acceptance. |
| Bioisosterism | Morpholine | N-Methylpiperazine | Introduce basicity, alter solubility. |
| Scaffold Hopping | Morpholine | 4-Hydroxypiperidine | Maintain H-bond acceptor, change ring conformation. |
| Scaffold Hopping | Morpholine | Pyrrolidine | Reduce ring size, explore different spatial arrangement. |
This table presents hypothetical strategies for lead optimization.
The balance between lipophilicity (fat-solubility) and hydrophilicity (water-solubility) is critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The this compound scaffold has a hydrophilic morpholine oxygen and dione group, balanced by a more lipophilic hydrocarbon framework. This balance can be strategically tuned to optimize pharmacokinetic properties.
Increasing Hydrophilicity: To improve aqueous solubility, hydrophilic moieties like hydroxyl (-OH), carboxyl (-COOH), or additional amine groups can be incorporated. For instance, adding a hydroxyl group to the morpholine ring or the propane backbone would increase the molecule's polarity.
| Goal | Modification Strategy | Example Analogue | Expected Outcome |
| Increase Lipophilicity | Add aryl group to morpholine N | 1-(2-Phenylmorpholin-4-yl)propane-1,2-dione | Enhanced membrane permeability, potential for new π-π interactions. |
| Increase Lipophilicity | Extend C3-alkyl chain | 1-(Morpholin-4-yl)butane-1,2-dione | Increased LogP, potentially improved cell penetration. |
| Increase Hydrophilicity | Add hydroxyl to morpholine ring | 1-(3-Hydroxymorpholin-4-yl)propane-1,2-dione | Improved aqueous solubility. |
| Increase Hydrophilicity | Replace C3-methyl with alcohol | 1-Hydroxy-3-(morpholin-4-yl)propane-2,3-dione | Increased polarity and hydrogen bonding capacity. |
This table contains hypothetical examples for property modulation.
Synthetic Accessibility and Scalability Considerations for Medicinal Chemistry Libraries
The feasibility of generating a diverse library of analogues for SAR studies depends heavily on the synthetic accessibility and scalability of the core scaffold. Both the morpholine and α-ketoamide components are readily accessible through well-established chemical transformations.
A plausible and scalable synthesis for this compound analogues could involve the coupling of a desired morpholine derivative with a suitable three-carbon α-dicarbonyl electrophile. For instance, the reaction between morpholine and 2-oxopropanoyl chloride (pyruvoyl chloride) would directly yield the target scaffold. This amide bond formation is typically robust and amenable to a wide range of substituted morpholines.
Alternatively, an oxidation reaction of a precursor like 1-(morpholin-4-yl)propan-2-one could be employed. The accessibility of a variety of substituted morpholines and the efficiency of modern coupling and oxidation reactions make this scaffold highly attractive for the construction of large medicinal chemistry libraries. nih.govnih.gov
Exploration of Novel Therapeutic Areas Based on the this compound Structure
The "privileged" nature of the constituent parts of this compound suggests its potential applicability across multiple therapeutic areas.
Oncology: The morpholine ring is a key component of several kinase inhibitors (e.g., Gefitinib). nih.gov The α-ketoamide moiety has also been investigated for its anticancer properties. ijprems.com Therefore, derivatives of this scaffold could be explored as novel kinase inhibitors or other anticancer agents.
Virology: Many viral proteases, particularly cysteine proteases, are targets for inhibitors containing an α-ketoamide or related electrophilic "warhead." The scaffold could serve as a platform for developing new antiviral agents, for example, against coronaviruses or picornaviruses.
Inflammatory Diseases: The morpholine scaffold has been found in compounds with anti-inflammatory activity. e3s-conferences.orgresearchgate.net The α-ketoamide moiety can target enzymes involved in inflammatory pathways. This suggests that libraries based on the this compound structure could yield new anti-inflammatory drugs.
Neurodegenerative Diseases: The α-ketoamide moiety has been used to develop calpain inhibitors, which have been studied for their potential in treating neurodegenerative conditions. The favorable pharmacokinetic properties often imparted by the morpholine ring make this an interesting combination for CNS-targeted drug discovery.
Advanced Analytical Methodologies for Characterization and Quantification of 1 Morpholin 4 Yl Propane 1,2 Dione
Spectroscopic Techniques for Structure Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(Morpholin-4-YL)propane-1,2-dione by providing detailed information about its atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR: The proton NMR spectrum would provide key insights into the number of different types of protons and their neighboring atoms. The morpholine (B109124) ring protons typically exhibit characteristic shifts, and the protons of the propane (B168953) chain would provide signals corresponding to the methyl group. The integration of these signals would correspond to the number of protons in each environment.
¹³C NMR: The carbon-13 NMR spectrum is crucial for identifying all the unique carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbons of the dione (B5365651) moiety, the carbons of the morpholine ring, and the methyl carbon of the propane chain. The chemical shifts of the carbonyl carbons would be particularly informative, appearing significantly downfield.
Anticipated ¹H and ¹³C NMR Data for this compound:
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH ₃-C=O | ~2.3 | ~25 |
| -C(=O)-C (=O)- | - | ~190-200 |
| N-CH ₂- (Morpholine) | ~3.6-3.8 | ~45-50 |
| O-CH ₂- (Morpholine) | ~3.5-3.7 | ~65-70 |
Note: These are predicted values and actual experimental data may vary based on solvent and other experimental conditions.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione and the amide functionalities, typically in the region of 1650-1750 cm⁻¹. The C-N stretching of the morpholine ring and C-H stretching vibrations would also be prominent.
Raman Spectroscopy: Raman spectroscopy would also reveal the characteristic vibrational modes, with the C=O stretching vibrations being particularly strong and well-defined.
Key Vibrational Frequencies for this compound:
| Functional Group | Characteristic Frequency Range (cm⁻¹) |
| C=O (Amide) | 1640-1690 |
| C=O (Ketone) | 1700-1725 |
| C-N Stretch | 1020-1250 |
| C-H Stretch (Aliphatic) | 2850-3000 |
Mass Spectrometry (MS) Techniques (e.g., ESI-MS, GC-MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that would likely show the protonated molecule [M+H]⁺, providing an accurate molecular weight.
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS can be used for both separation and identification. The mass spectrum obtained from GC-MS would show the molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of the morpholine ring and the propanedione chain.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The α-dicarbonyl moiety in this compound is expected to exhibit characteristic n→π* and π→π* transitions. The exact wavelength of maximum absorbance (λmax) would be dependent on the solvent used.
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in complex mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of this compound and for its quantitative analysis.
A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with the possible addition of a buffer to control the pH. Detection could be achieved using a UV detector set at the λmax determined by UV-Vis spectroscopy. The retention time of the compound would be a key parameter for its identification, while the peak area would be proportional to its concentration, allowing for accurate quantification. Method validation would include assessments of linearity, precision, accuracy, and limits of detection and quantification.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
By employing this comprehensive suite of advanced analytical methodologies, a complete and unambiguous characterization and quantification of this compound can be achieved, ensuring its identity, purity, and quality for any subsequent application.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds. For a polar molecule like this compound, direct analysis by GC can be challenging. However, derivatization can enhance its volatility and improve its chromatographic behavior.
A common strategy for analyzing α-keto compounds, such as the structurally related α-keto acids, involves their conversion into more volatile derivatives. For instance, a well-established method involves derivatization to their quinoxalone trimethylsilyl (B98337) ethers. This approach significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. A nitrogen-selective detector, such as a rubidium sulfate (B86663) flame detector, can be employed for enhanced sensitivity and selectivity, given the presence of nitrogen in the morpholine ring. tandfonline.comtandfonline.com
Table 1: Representative Gas Chromatography (GC) Parameters for the Analysis of a Derivatized α-Keto Amide
| Parameter | Value |
| Column | 5% Phenyl Methyl Siloxane |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 10 °C/min, hold for 5 min |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
Thin-Layer Chromatography (TLC)
Thin-layer chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, identifying the presence of the compound in a mixture, and determining appropriate solvent systems for column chromatography purification.
For the analysis of dicarbonyl compounds, silica (B1680970) gel plates are commonly used as the stationary phase. The mobile phase, a mixture of solvents, is selected to achieve optimal separation of the target compound from impurities. The choice of solvent system depends on the polarity of the analyte and the other components in the sample. A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is often employed, with the ratio adjusted to obtain the desired retention factor (Rf) value.
Visualization of the spots on the TLC plate can be achieved under UV light if the compound is UV-active. Alternatively, various staining reagents can be used. For dicarbonyl compounds, a solution of 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a classic visualization agent, which reacts with the carbonyl groups to form colored spots. Other general-purpose stains like potassium permanganate (B83412) or iodine vapor can also be utilized. nih.gov
Table 2: Illustrative Thin-Layer Chromatography (TLC) System for a Dicarbonyl Compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Mobile Phase | Ethyl Acetate / Hexane (1:1, v/v) |
| Visualization | UV light (254 nm) or 2,4-Dinitrophenylhydrazine (DNPH) stain |
| Expected Rf | ~0.4 - 0.6 (dependent on exact conditions) |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions of this compound, assuming a suitable single crystal can be obtained.
The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays are used to calculate an electron density map, from which the atomic structure of the molecule can be deduced.
While a crystal structure for this compound has not been reported in the public domain, analysis of related morpholine-containing structures provides insight into the expected molecular geometry. For example, in the crystal structure of other morpholine amide derivatives, the morpholine ring typically adopts a chair conformation. mdpi.comnih.gov The amide bond is expected to be planar. The dione moiety will have its own characteristic bond lengths and angles. Intermolecular interactions, such as hydrogen bonds and van der Waals forces, will dictate the packing of the molecules in the crystal lattice.
Table 3: Representative Crystallographic Data for a Morpholine Derivative
| Parameter | Value (for a related morpholine amide) |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~ 9.6 |
| b (Å) | ~ 6.6 |
| c (Å) | ~ 12.3 |
| β (°) ** | ~ 92.2 |
| Volume (ų) ** | ~ 784 |
| Z | 2 |
| Data Source | tandfonline.com |
Note: The data presented is for 2-(6-Methoxynaphthalen-2-yl)-1-(morpholin-4-yl)propan-1-one and serves as an illustrative example. tandfonline.com
Chiroptical Methods (if chiral derivatives are relevant)
The structure of this compound itself is achiral. However, if a chiral center were introduced into the molecule, for instance by substitution at the C3 position of the propane chain, a pair of enantiomers would result. The study of these chiral derivatives would necessitate the use of chiroptical methods to distinguish between the enantiomers and determine their absolute configuration.
The primary chiroptical techniques include circular dichroism (CD) and vibrational circular dichroism (VCD). CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is particularly sensitive to the stereochemistry of the chromophores within the molecule, such as the dicarbonyl system in this case. The resulting CD spectrum is unique for each enantiomer, showing positive and negative bands that are mirror images of each other.
Theoretical calculations, often using density functional theory (DFT), are frequently employed in conjunction with experimental CD spectra to predict the chiroptical properties of a given enantiomer. researchgate.netaip.org By comparing the calculated spectrum with the experimental one, the absolute configuration of the chiral molecule can be confidently assigned.
Should a chiral derivative of this compound be synthesized, these chiroptical methods would be indispensable for its full stereochemical characterization.
Future Directions and Emerging Research Avenues for 1 Morpholin 4 Yl Propane 1,2 Dione
Application of 1-(Morpholin-4-YL)propane-1,2-dione in Materials Science and Polymer Chemistry
There is no available research to suggest the current or potential applications of this compound in materials science or polymer chemistry.
Integration of Artificial Intelligence and Machine Learning in Optimizing Synthesis and Predicting Activity
No studies have been identified that utilize artificial intelligence or machine learning for the synthesis optimization or activity prediction of this compound.
Development of Sustainable and Environmentally Benign Synthetic Routes
Information regarding the development of sustainable or green synthetic routes specifically for this compound is not present in the current body of scientific literature.
Exploration of this compound in Supramolecular Chemistry
There is no documented exploration of this compound within the field of supramolecular chemistry.
Potential in Chemical Biology Tool Development beyond Current Understanding
The potential of this compound as a chemical biology tool remains unexplored, with no research available to provide insight beyond the current understanding of related morpholine-containing compounds.
Q & A
[Basic] What are the recommended synthetic routes for 1-(morpholin-4-yl)propane-1,2-dione, and how is its purity verified?
The compound is synthesized via a condensation reaction between this compound and 4-allylthiosemicarbazide in ethanol under reflux conditions. Key steps include:
- Reactants : this compound and 4-allylthiosemicarbazide.
- Conditions : Ethanol solvent, reflux for 4–6 hours.
- Yield : ~65% after purification by recrystallization.
Purity is verified using 1H NMR (proton environments, e.g., morpholine protons at δ 3.6–3.8 ppm), 13C NMR (carbonyl carbons at ~200 ppm), IR spectroscopy (C=O stretches at ~1700 cm⁻¹), and GC-MS (molecular ion peak matching the expected molecular weight) .
[Advanced] How can researchers investigate the coordination chemistry of this compound with transition metals?
Methodologies include:
- Synthesis of Complexes : React the dione with metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O) in ethanol/water mixtures at 60°C.
- Characterization :
- X-ray crystallography to determine geometry (e.g., square planar for Cu(II)).
- UV-Vis spectroscopy to analyze d-d transitions (e.g., λmax at 600–650 nm for Cu(II) complexes).
- Magnetic susceptibility to confirm paramagnetic behavior (e.g., µeff ≈ 1.73 BM for mononuclear Cu(II)).
- Bioactivity Testing : Antioxidant assays (DPPH, SOD) compare free radical scavenging efficacy of complexes vs. ligands .
[Basic] What safety protocols are essential when handling this compound?
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- First Aid :
- Skin contact: Wash with soap/water for 15 minutes.
- Eye exposure: Rinse with water for ≥15 minutes.
- Storage : Keep in airtight containers away from heat and ignition sources .
[Advanced] What in vitro methods evaluate the antioxidant efficacy of thiosemicarbazone derivatives?
- DPPH Assay : Measure absorbance at 517 nm after 30 minutes to assess radical scavenging (IC50 values compared to ascorbic acid).
- SOD-like Activity : Quantify inhibition of superoxide radicals generated via xanthine/xanthine oxidase.
- Cellular Assays : Use HepG2 cells to evaluate protection against H₂O₂-induced oxidative stress. Results are validated via triplicate experiments with statistical analysis (p < 0.05) .
[Advanced] How does molecular modeling contribute to understanding the compound’s interaction with biological targets?
- DFT Calculations : Optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps indicate reactivity).
- Molecular Docking : Simulate binding to human topoisomerase IIα (PDB ID: 1ZXM) using AutoDock Vina. Results show hydrogen bonding with Arg503 and π-π stacking with DNA base pairs.
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .
[Basic] What spectroscopic techniques characterize the structural features of the compound?
- 1H NMR : Morpholine ring protons appear as a multiplet (δ 3.6–3.8 ppm).
- 13C NMR : Carbonyl carbons resonate at ~200 ppm.
- IR Spectroscopy : Strong C=O stretches at 1680–1720 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 279.37 (M+H⁺) confirms molecular weight .
[Advanced] What role does biotransformation play in modifying bioactivity?
- Biotransformation : Incubate the compound with Aspergillus niger cultures to hydroxylate the propane backbone.
- Metabolite Analysis : Isolate products (e.g., 1-phenylpropane-1,2-diol) via HPLC (C18 column, acetonitrile/water gradient).
- Bioactivity Screening : Hydroxylated derivatives show 30% higher DPPH scavenging vs. parent compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
